Dual-Reactive Architecture: Chloro and Methanesulfonyl Substitution on a Single Nicotinate Core
The target compound uniquely combines three distinct reactive centers on the pyridine-3-carboxylate scaffold: an electrophilic chlorine at C2 (amenable to SNAr), a methyl ester at C3 (available for hydrolysis/amidation), and a strong electron-withdrawing methanesulfonyl group at C5 that activates the ring toward nucleophilic attack while providing additional synthetic handles . In contrast, the closest structural analog with a sulfonyl group at the 5-position but a chlorosulfonyl moiety instead of methanesulfonyl (methyl 2-chloro-5-(chlorosulfonyl)nicotinate, CAS 1118787-91-9) introduces a reactive sulfonyl chloride that competes with the C2-chloro for nucleophiles, thereby reducing site-selectivity in sequential functionalization . The methanesulfonyl group is chemically inert under conditions that would hydrolyze or aminolyze a chlorosulfonyl group, enabling orthogonal protection strategies.
| Evidence Dimension | Functional group orthogonality (number of mutually compatible reactive sites) |
|---|---|
| Target Compound Data | 3 orthogonal sites: C2-Cl (SNAr electrophile), C3-COOMe (ester), C5-SO₂CH₃ (inert EWG) |
| Comparator Or Baseline | Methyl 2-chloro-5-(chlorosulfonyl)nicotinate (CAS 1118787-91-9): 4 reactive sites including C5-SO₂Cl which competes with C2-Cl |
| Quantified Difference | Target provides 3 orthogonal handles vs. comparator's non-orthogonal set due to sulfonyl chloride reactivity |
| Conditions | Structural analysis based on reported functional group chemistry; comparator data from Leyan product specifications |
Why This Matters
Enables sequential, site-selective derivatization without protecting group manipulations, reducing synthetic step count and improving overall yield in multi-step sequences.
